molecular formula C17H22ClN3O3S3 B2594255 N-(4-(tert-butyl)thiazol-2-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide CAS No. 1099753-26-0

N-(4-(tert-butyl)thiazol-2-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide

Cat. No. B2594255
CAS RN: 1099753-26-0
M. Wt: 448.01
InChI Key: QSIUCXVTRPVONT-UHFFFAOYSA-N
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Description

N-(4-(tert-butyl)thiazol-2-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide is a useful research compound. Its molecular formula is C17H22ClN3O3S3 and its molecular weight is 448.01. The purity is usually 95%.
BenchChem offers high-quality N-(4-(tert-butyl)thiazol-2-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(tert-butyl)thiazol-2-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Evaluation of Heterocyclic Carboxamides

Research has explored the synthesis and evaluation of heterocyclic carboxamides, including compounds structurally similar to N-(4-(tert-butyl)thiazol-2-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide, for potential antipsychotic agents. These compounds were studied for their ability to bind to dopamine and serotonin receptors and showed promising in vivo activities, suggesting their relevance in developing treatments for psychiatric disorders (Norman et al., 1996).

Alzheimer’s Disease Treatment Candidates

Another area of research involves the synthesis of N-substituted derivatives of 3-piperidinyl-1,3,4-oxadiazole to evaluate new drug candidates for Alzheimer’s disease. These compounds were subjected to enzyme inhibition activity against acetyl cholinesterase (AChE), a key enzyme involved in the progression of Alzheimer's disease, showcasing the therapeutic potential of such molecules (Rehman et al., 2018).

Crystal Structure and DFT Studies

Further, crystal structure studies and density functional theory (DFT) calculations on novel piperazine derivatives including 1-(4-tert-butyl-benzenesulfonyl)-4-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine have been performed. These studies provide insights into the molecular properties and reactivity of such compounds, which are crucial for their application in drug design and material science (Kumara et al., 2017).

Anticancer Agents Development

Research into the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole and their evaluation as promising anticancer agents highlights the role of such compounds in developing new treatments for cancer. This work underscores the potential therapeutic applications of these molecules, with several compounds showing strong anticancer activity (Rehman et al., 2018).

Antibacterial Activity

The synthesis and evaluation of N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus for antibacterial activity represent another avenue of research. This work demonstrates the potential use of such compounds in combating bacterial infections, with some derivatives showing moderate to significant antibacterial effectiveness (Iqbal et al., 2017).

properties

IUPAC Name

N-(4-tert-butyl-1,3-thiazol-2-yl)-1-(5-chlorothiophen-2-yl)sulfonylpiperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClN3O3S3/c1-17(2,3)12-10-25-16(19-12)20-15(22)11-6-4-5-9-21(11)27(23,24)14-8-7-13(18)26-14/h7-8,10-11H,4-6,9H2,1-3H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSIUCXVTRPVONT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)NC(=O)C2CCCCN2S(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.